イソプロゲステロン

概要

説明

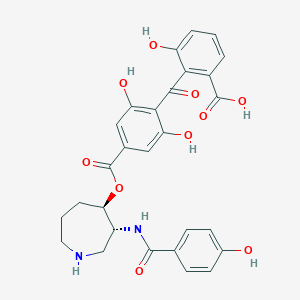

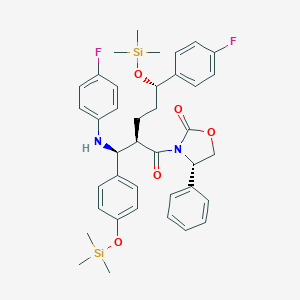

Isoprogesterone is a synthetic steroid hormone that is structurally similar to progesterone. It is a derivative of pregnenolone and is known for its role in various biological processes, particularly in the reproductive system. Isoprogesterone is used in scientific research to study its effects on different physiological and biochemical pathways.

科学的研究の応用

Isoprogesterone has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of steroid hormone synthesis and metabolism.

Biology: Researchers use isoprogesterone to understand its role in cellular processes and its effects on different tissues.

Medicine: Isoprogesterone is investigated for its potential therapeutic uses, particularly in reproductive health and hormone replacement therapy.

Industry: It is used in the production of various steroid-based pharmaceuticals and as a precursor for other bioactive compounds

作用機序

Target of Action

Isoprogesterone primarily targets the progesterone receptor (PR) , which plays a significant role in maintaining the endometrium during its preparation for pregnancy . The major physiological roles of progesterone in mammals include the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy .

Mode of Action

Isoprogesterone interacts with its targets by binding and activating its nuclear receptor, PR . This interaction plays a crucial part in signaling stimuli that maintain the endometrium during its preparation for pregnancy . It may also influence uterine proliferation and differentiation during the menstrual cycle .

Biochemical Pathways

Isoprogesterone affects several biochemical pathways. One such pathway involves the reduction of Isoprogesterone to 5β-pregnane-3,20-dione by progesterone 5β-reductase (P5βR), which is then further converted into cardenolides . Additionally, Isoprogesterone has been found to have a beneficial role in affect regulation in the female brain, interacting with gamma-aminobutyric acid type A (GABA-A) receptors and inducing significant anti-depressant, anti-stress, sedative, and anxiolytic effects .

Pharmacokinetics

The pharmacokinetics of Isoprogesterone involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized mainly in the liver through various processes, including 5α- and 5β-reductase, 3α- and 3β-Hydroxysteroid dehydrogenase, 20α- and 20β-Hydroxysteroid dehydrogenase, conjugation, 17α-Hydroxylase, 21-Hydroxylase, and CYPs . The elimination half-life varies depending on the route of administration .

Result of Action

The molecular and cellular effects of Isoprogesterone’s action are diverse. It plays a key role in endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . It also has a tocolytic effect in the myometrium, counteracting the stimulatory activity of prostaglandin and oxytocin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isoprogesterone. For instance, in plants, Isoprogesterone can regulate numerous plant physiological processes at low concentrations and respond to stress . More research is needed to fully understand the influence of environmental factors on Isoprogesterone’s action in humans.

生化学分析

Biochemical Properties

Isoprogesterone plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it interacts with the progesterone receptor, a protein that mediates the physiological effects of progesterone .

Cellular Effects

Isoprogesterone has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it induces secretory changes in the endometrium in preparation for fertilization and ovum implantation .

Molecular Mechanism

The mechanism of action of Isoprogesterone is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Isoprogesterone can vary with different dosages in animal models. Studies have shown that it has threshold effects and can have toxic or adverse effects at high doses .

Metabolic Pathways

Isoprogesterone is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Isoprogesterone is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Isoprogesterone and its effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Isoprogesterone can be synthesized from pregnenolone through a series of chemical reactions. The process involves the use of specific enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) which catalyzes the conversion of pregnenolone to isoprogesterone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of isoprogesterone involves large-scale chemical synthesis using advanced biotechnological methods. These methods include microbial transformation processes where microorganisms like Mycolicibacterium neoaurum are used to convert sterol precursors into isoprogesterone . This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

Isoprogesterone undergoes various chemical reactions, including:

Oxidation: Isoprogesterone can be oxidized to form different metabolites.

Reduction: It can be reduced back to pregnenolone under specific conditions.

Substitution: Isoprogesterone can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various metabolites that are used in further biochemical studies. For example, the oxidation of isoprogesterone can lead to the formation of cardenolides, which have significant pharmacological properties .

類似化合物との比較

Isoprogesterone is structurally similar to other steroid hormones such as progesterone and pregnenolone. it exhibits unique properties that differentiate it from these compounds:

Progesterone: While both compounds bind to the progesterone receptor, isoprogesterone has a different binding affinity and metabolic profile.

Similar compounds include:

- Progesterone

- Pregnenolone

- Allopregnanolone

These compounds are often studied together to understand their individual and collective roles in various biological processes.

特性

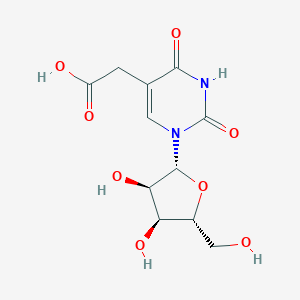

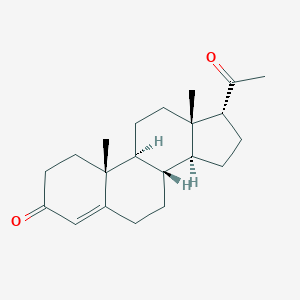

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-HXIANDDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

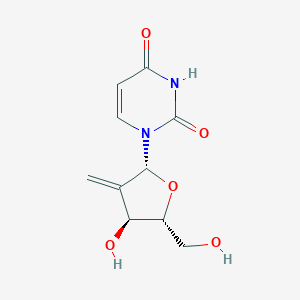

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-66-0 | |

| Record name | Isoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzymatic reaction involving 17-Isoprogesterone in Eubacterium sp. strain 144?

A1: Eubacterium sp. strain 144, when grown in the presence of hemin, utilizes 16-dehydroprogesterone as a substrate and converts it to 17-Isoprogesterone through a reduction reaction catalyzed by 16-dehydroprogesterone reductase. [] The bacteria can further reduce 17-Isoprogesterone into products that lack UV absorbance at 254 nm. []

Q2: What factors influence the activity of 16-dehydroprogesterone reductase in Eubacterium sp. strain 144?

A2: The activity of this enzyme is significantly enhanced when Eubacterium sp. strain 144 is grown in the presence of hemin. [] Additionally, providing exogenous electron donors like hydrogen gas (H2) or pyruvate to the cells eliminates biphasic reaction kinetics and allows for near-complete conversion of 16-dehydroprogesterone to 17-Isoprogesterone within a shorter incubation time. []

Q3: Besides 16-dehydroprogesterone, what other steroid substrates can Eubacterium sp. strain 144 metabolize, and what are the products?

A3: Eubacterium sp. strain 144 also exhibits progesterone reductase activity. [] This enzyme catalyzes the reduction of the C4-C5 double bond in progesterone, yielding primarily 5β-pregnanedione and a smaller amount of 5α-pregnanedione. [] Further reduction of the 3-keto group in 5β-pregnanedione can also occur, resulting in the formation of a hydroxy function. []

Q4: How is 14C-labeled Isoprogesterone synthesized and purified?

A4: An improved synthesis of 14C-labeled progesterone, which includes the formation of 14C-labeled Isoprogesterone as a byproduct, has been described. [] Purification is achieved through a combination of magnesium silicate column chromatography and preparative thin-layer chromatography (TLC). [] This method allows for the isolation of 14C-labeled Isoprogesterone, along with another byproduct, 3,5,20-trioxo-4,5-seco-A-pregnan-4-14C. [] Nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the identity of the isolated compounds. []

Q5: Can you describe a synthesis pathway for 16β-hydroxymethyl Isoprogesterone and the techniques used to determine its stereochemistry?

A5: The synthesis of 16β-hydroxymethyl Isoprogesterone (IXa) involves multiple steps, starting from a precursor molecule, 16β-hydroxymethyl-17α-Δ5-pregnene-3β-ol-20-one (IV). [] The stereochemistry of this compound and its derivatives, particularly the configuration at the newly formed chiral centers, was elucidated through a combination of techniques: rotatory dispersion, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) analysis. []

Q6: How is the enzyme Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) involved in the formation of Isoprogesterone?

A6: Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) plays a crucial role in steroid metabolism, including the biosynthesis of cardiac glycosides. [] This enzyme catalyzes the conversion of pregnenolone (5-pregnen-3β-ol-20-one) to Isoprogesterone (5-pregnene-3,20-dione) through a dehydrogenation reaction. [, ]

Q7: Has Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) been isolated and characterized from any plant sources?

A7: Yes, Δ5-3β-HSD has been isolated and characterized from Digitalis lanata Ehrh., a plant species known for producing cardiac glycosides. [, ] Researchers have successfully isolated the enzyme from both the soluble fraction of suspension-cultured cells and leaves. [, ] Studies on the Digitalis lanata 3β-HSD have provided insights into its kinetic parameters, substrate specificity, and potential multifunctionality in steroid metabolism. []

Q8: What is the significance of the 8-Isoprogesterone and 8-Isotestosterone synthesis?

A8: While specific details about the synthesis of 8-Isoprogesterone and 8-Isotestosterone are limited within the provided abstracts [, ], the synthesis of these compounds suggests an interest in exploring structural variations of steroid hormones and their potential biological activities. Modifying the steroid scaffold, even subtly, can significantly impact its binding affinity to receptors and alter its downstream effects.

Q9: Has the synthesis of 17-amino-17-Isoprogesterone been reported?

A9: While the provided abstract lacks specifics, the title "THE SYNTHESIS OF 17-BETA-AMINO-17-ISOPROGESTERONE" [] strongly suggests that a synthesis pathway for this compound has been explored. Introducing an amino group at the 17-position of Isoprogesterone could significantly alter its chemical properties and potential interactions with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)